molecular formula C10H14N2O4 B14066392 3-(4-Methyl-2-nitroanilino)propane-1,2-diol CAS No. 104516-94-1

3-(4-Methyl-2-nitroanilino)propane-1,2-diol

Cat. No.: B14066392
CAS No.: 104516-94-1
M. Wt: 226.23 g/mol
InChI Key: IKGZGNVXKZECRX-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-nitroanilino)propane-1,2-diol is a chemical compound with the molecular formula C10H14N2O4 It is characterized by the presence of a nitro group, a methyl group, and an anilino group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-nitroanilino)propane-1,2-diol typically involves the nitration of 4-methylaniline followed by a coupling reaction with propane-1,2-diol. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-nitroanilino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Methyl-2-nitroanilino)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-nitroanilino)propane-1,2-diol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-propanediol: A similar diol compound with different functional groups.

    4-Methyl-2-nitroaniline: Shares the nitroaniline structure but lacks the propane-1,2-diol backbone.

    2-Bromo-2-nitropropane-1,3-diol: Another nitro compound with different substituents.

Uniqueness

3-(4-Methyl-2-nitroanilino)propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

104516-94-1

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-methyl-2-nitroanilino)propane-1,2-diol

InChI

InChI=1S/C10H14N2O4/c1-7-2-3-9(10(4-7)12(15)16)11-5-8(14)6-13/h2-4,8,11,13-14H,5-6H2,1H3

InChI Key

IKGZGNVXKZECRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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